4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-ol
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Overview
Description
4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-ol is a heterocyclic compound that contains both benzothiophene and pyrimidine moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-ol typically involves the formation of the pyrimidine ring followed by the introduction of the benzothiophene and trifluoromethyl groups. Common synthetic routes may include:
Cyclization reactions: Formation of the pyrimidine ring through cyclization of appropriate precursors.
Substitution reactions: Introduction of the benzothiophene group via nucleophilic substitution.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: The compound may participate in various substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-ol may be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-ol would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
4-(Benzothiophen-3-yl)pyrimidin-2-ol: Lacks the trifluoromethyl group.
6-(Trifluoromethyl)pyrimidin-2-ol: Lacks the benzothiophene group.
4-(Benzothiophen-3-yl)-pyrimidine: Lacks the hydroxyl group.
Uniqueness
The presence of both the benzothiophene and trifluoromethyl groups in 4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-ol may confer unique properties, such as increased lipophilicity, enhanced biological activity, or improved stability compared to similar compounds.
Properties
Molecular Formula |
C13H7F3N2OS |
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Molecular Weight |
296.27 g/mol |
IUPAC Name |
4-(1-benzothiophen-3-yl)-6-(trifluoromethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C13H7F3N2OS/c14-13(15,16)11-5-9(17-12(19)18-11)8-6-20-10-4-2-1-3-7(8)10/h1-6H,(H,17,18,19) |
InChI Key |
DDLJBHFCOOPNEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=NC(=O)NC(=C3)C(F)(F)F |
Origin of Product |
United States |
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